molecular formula C18H25N3O5S B2866777 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]piperazine CAS No. 879054-40-7

1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]piperazine

Cat. No.: B2866777
CAS No.: 879054-40-7
M. Wt: 395.47
InChI Key: SVOMZOQJSBJUBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]piperazine is a complex organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms

Scientific Research Applications

1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]piperazine has several scientific research applications:

Future Directions

The future research of this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar anticancer molecules . This could potentially lead to the development of new anticancer drugs.

Mechanism of Action

Preparation Methods

The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]piperazine typically involves multiple steps, including the formation of the benzodioxole ring and the subsequent attachment of the piperazinyl and piperidinyl groups. One common synthetic route involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to form the carbon-carbon bonds between the aromatic rings. The reaction conditions often require the use of a base, such as cesium carbonate, and a ligand, such as triphenylphosphine, to facilitate the coupling reaction .

Chemical Reactions Analysis

1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazinyl or piperidinyl groups, where nucleophiles such as amines or thiols can replace existing substituents.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.

Comparison with Similar Compounds

1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]piperazine can be compared with other benzodioxole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(4-methylpiperidin-1-yl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5S/c1-14-4-6-20(7-5-14)27(23,24)21-10-8-19(9-11-21)18(22)15-2-3-16-17(12-15)26-13-25-16/h2-3,12,14H,4-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOMZOQJSBJUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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